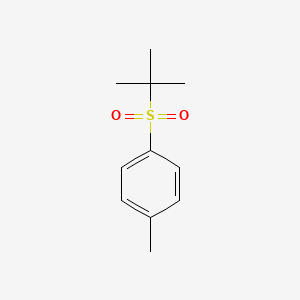

Tert-butyl 4-methylphenyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylsulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-9-5-7-10(8-6-9)14(12,13)11(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOXKZIHCOIFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277531 | |

| Record name | tert-butyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-90-3 | |

| Record name | NSC2746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Methylphenyl Sulfone and Its Analogues

Oxidative Approaches to Sulfone Moiety Formation

The oxidation of sulfides is a primary and direct route to forming sulfones. researchgate.netthieme-connect.com This transformation involves the conversion of a thioether (sulfide) first to a sulfoxide and then to the corresponding sulfone. A range of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

Direct Sulfide Oxidation Protocols

The direct oxidation of a sulfide, such as tert-butyl 4-methylphenyl sulfide, to the corresponding sulfone is a common and fundamental method for preparing sulfones. mdpi.com This process typically involves a stoichiometric or catalytic amount of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a widely used oxidant due to its environmental compatibility, as its only byproduct is water. researchgate.netrsc.org Various catalysts have been employed to facilitate this oxidation, enhancing reaction rates and selectivity. For instance, metal carbides like tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides with 30% hydrogen peroxide, with the latter preferentially affording sulfones. organic-chemistry.orgorganic-chemistry.org

Organocatalytic systems have also been developed. 2,2,2-Trifluoroacetophenone, for example, serves as an efficient organocatalyst for the selective synthesis of sulfones from sulfides using H₂O₂ as the oxidant. organic-chemistry.org Other reagents, such as urea-hydrogen peroxide in combination with phthalic anhydride, provide a metal-free alternative for the clean conversion of sulfides to sulfones. organic-chemistry.org The choice of solvent and reaction conditions can significantly influence the outcome, with some systems operating efficiently under solvent-free conditions. rsc.org

Below is a table summarizing various direct sulfide oxidation protocols.

Table 1: Selected Protocols for Direct Oxidation of Sulfides to Sulfones| Oxidant | Catalyst / Co-reagent | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Organocatalytic, cheap, and highly efficient. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free, environmentally benign method. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Dendritic Phosphomolybdate Hybrid | Catalyst is reusable; applicable to drug synthesis. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Carboxylated Multi-Walled Carbon Nanotubes | Heterogeneous, recyclable nanocatalyst; solvent-free conditions. rsc.org |

Catalytic Asymmetric Oxidation Strategies for Precursors

While the direct synthesis of tert-butyl 4-methylphenyl sulfone does not involve chirality at the sulfur atom, the synthesis of chiral sulfoxide precursors is a significant area of research. acsgcipr.org Chiral sulfoxides are valuable intermediates in asymmetric synthesis. ucc.ie The catalytic enantioselective oxidation of prochiral sulfides represents the most direct approach to obtaining these chiral sulfoxides. wiley-vch.de

Metal complexes are frequently used as catalysts in these asymmetric oxidations. The pioneering work of Kagan and Modena in 1984 introduced titanium complexes for this purpose. ucc.ienih.gov These systems, often using a chiral ligand like diethyl tartrate, can achieve high enantioselectivity. nih.gov Vanadium complexes have also proven to be highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides. organic-chemistry.orgucc.ie

Peptide-based catalysts have emerged as a newer class of catalysts for enantioselective sulfoxidation. nih.gov These catalysts can form a transient peracid species with an oxidant, which then transfers an oxygen atom to the sulfur. nih.gov While the primary goal of these methods is the synthesis of the chiral sulfoxide, competitive over-oxidation to the achiral sulfone can sometimes occur, which must be controlled to achieve high yields of the desired chiral intermediate. wiley-vch.de

Strategies for Constructing the Tert-butyl and 4-methylphenyl Sulfone Framework

An alternative to oxidizing a pre-formed sulfide involves constructing the C-S-C framework of the sulfone molecule through carbon-sulfur bond formation. These methods often utilize sulfonyl-containing precursors and couple them with appropriate carbon-based fragments.

Carbon-Sulfur Bond Formation through Organometallic Reagents

Organometallic reagents provide a powerful tool for forming carbon-sulfur bonds. A versatile, one-pot, three-component synthesis allows for the creation of sulfones from an organometallic reagent, a sulfur dioxide surrogate, and an electrophile. nih.gov In this approach, a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) is added to a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This generates a metal sulfinate salt (R-SO₂M) in situ. This nucleophilic sulfinate can then be trapped with a carbon electrophile, such as an alkyl or benzyl halide, to form the desired sulfone. nih.gov This method is highly adaptable, allowing for the introduction of diverse alkyl and aryl groups.

The general scheme for this one-pot sulfone synthesis is presented below.

Table 2: Three-Component Sulfone Synthesis via Organometallic Reagents| Step | Reagents | Intermediate / Product |

|---|---|---|

| 1 | Organometallic Reagent (e.g., Grignard, Organolithium) + SO₂ Surrogate (DABSO) | Metal Sulfinate (R-SO₂M) |

Radical-Mediated Sulfonylation Reactions

Radical chemistry offers alternative pathways for constructing sulfone frameworks under mild conditions. rsc.org Sulfonyl radicals can be generated from various precursors, such as bench-stable sulfinate salts, and can participate in reactions with aromatic rings or unsaturated systems. rsc.orgrsc.org For instance, a photoredox-catalyzed process has been developed for the sulfonylation of aniline derivatives with sulfinate salts. rsc.org In this reaction, visible light mediates the generation of a sulfonyl radical, which then couples with the aniline derivative to form the aryl sulfone. rsc.org

Another approach involves the radical-mediated sulfonylation of alkenes and alkynes. rsc.org These methods often use a source of sulfur dioxide, such as sodium dithionite (Na₂S₂O₄), which can also act as an electron donor, avoiding the need for metal catalysts. rsc.org Such reactions demonstrate excellent functional group tolerance and can be applied to complex molecules. rsc.org

Condensation and Substitution Reactions for Aromatic Sulfones

Classical methods for forming aryl sulfones include condensation and substitution reactions. The Friedel-Crafts sulfonylation is a prominent example, involving the reaction of an aromatic compound with a sulfonyl chloride or sulfonic acid in the presence of a Lewis acid catalyst. thieme-connect.comgoogle.com This electrophilic aromatic substitution reaction directly installs the sulfonyl group onto the aromatic ring. While effective, a key challenge can be the preparation and isolation of the requisite aromatic sulfonyl chloride. google.com

Condensation reactions between sulfonamides and aldehydes or ketones can also be used to construct more complex sulfone-containing structures. nih.govnih.gov For example, 4-tert-butyl-2,6-dimethylbenzenesulfonamide has been shown to undergo condensation with glyoxal in the presence of sulfuric acid. nih.gov Similarly, sulfones can be condensed with ketones and aldehydes using a strong base like potassium t-butoxide. nih.govresearchgate.net These reactions expand the structural diversity of sulfones that can be accessed synthetically.

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into molecules containing a sulfone group is a significant challenge in synthetic organic chemistry. The development of stereoselective methods is crucial for accessing enantiomerically pure sulfone derivatives, which are important in medicinal chemistry and materials science. This section will detail methodologies for the stereoselective synthesis of sulfone derivatives, focusing on the use of chiral auxiliaries and diastereoselective routes to sulfone precursors.

Utilizing Chiral Auxiliaries in Sulfone Synthesis

A powerful strategy for controlling the stereochemical outcome of a reaction is the temporary incorporation of a chiral auxiliary. This stereogenic group is covalently attached to the substrate, directs the stereoselectivity of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. sigmaaldrich.com

In the context of sulfone synthesis, chiral auxiliaries can be employed to induce asymmetry in various transformations. Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated considerable utility. scielo.org.mx These auxiliaries create a chiral environment around the reaction center, leading to a diastereoselective transformation. scielo.org.mx The sulfinyl group itself can also function as a chiral auxiliary, guiding the stereochemical course of reactions such as asymmetric Heck reactions. nih.govacs.org

Common classes of chiral auxiliaries used in asymmetric synthesis, which can be applied to the synthesis of chiral sulfone derivatives, include oxazolidinones and derivatives of ephedrine. sigmaaldrich.com The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. Once the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse, making the process more efficient. sigmaaldrich.com

| Chiral Auxiliary Type | Example Compound | Typical Application |

|---|---|---|

| Sulfur-based | Thiazolidinethiones | Aldol and Michael additions scielo.org.mx |

| Sulfinyl Group | N-tert-butanesulfinyl imines | Addition of nucleophiles to imines nih.govmdpi.com |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Alkylation and aldol reactions sigmaaldrich.com |

| Amino Alcohol Derivatives | (1R,2S)-(−)-Ephedrine | Various asymmetric transformations sigmaaldrich.com |

Diastereoselective Synthetic Routes for Sulfone Precursors

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. This approach is widely used to synthesize precursors that can be further elaborated into chiral sulfones.

A notable example is the highly stereoselective synthesis of β-amino sulfones. This method involves the addition of a sulfone-stabilized carbanion, derived from an alkyl phenyl sulfone, to an N-(tert-butylsulfinyl) aldimine. nih.gov The tert-butanesulfinyl group on the imine acts as a potent chiral directing group, resulting in excellent yields and high diastereoselectivity of the addition product. nih.gov The reaction is typically carried out using a strong base, such as lithium bis(trimethylsilyl)amide, to generate the nucleophilic sulfone carbanion. nih.gov

The diastereoselectivity of these additions is often very high, as demonstrated in the synthesis of various β-amino sulfone derivatives.

| Alkyl Phenyl Sulfone | Aldimine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Methyl phenyl sulfone | Phenyl | 95 | >99:1 |

| Ethyl phenyl sulfone | Phenyl | 92 | 98:2 |

| Methyl phenyl sulfone | iso-Propyl | 96 | >99:1 |

| Ethyl phenyl sulfone | iso-Propyl | 94 | 97:3 |

Data is illustrative of typical results found in the literature for this type of reaction.

Another important diastereoselective route involves the reduction of β-keto sulfones to form β-hydroxy sulfones. nih.gov While reduction with simple hydrides like sodium borohydride typically yields a racemic mixture, the use of chiral reducing agents or enzymatic reductions can lead to high enantioselectivity. nih.gov Furthermore, substrate-controlled diastereoselective reductions can be achieved by utilizing the existing chirality within the β-keto sulfone precursor to direct the approach of the reducing agent. These chiral β-hydroxy sulfones are valuable intermediates that can be converted into a variety of other chiral molecules. nih.gov

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Methylphenyl Sulfone

Carbanion Chemistry and Nucleophilic Reactivity

The electron-withdrawing nature of the sulfonyl group in tert-butyl 4-methylphenyl sulfone significantly influences the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of chemical transformations.

Generation and Stabilization of Sulfone-Stabilized Carbanions

The generation of a carbanion from this compound is typically achieved through deprotonation using a strong base. The choice of base is critical and often includes organolithium reagents, such as n-butyllithium (n-BuLi), or other strong bases like lithium diisopropylamide (LDA). The reaction is generally performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the resulting carbanion.

The stability of the α-sulfonyl carbanion is a key feature of its chemistry. This stability arises from the delocalization of the negative charge onto the adjacent sulfonyl group. acs.orgcdnsciencepub.com The electron-withdrawing inductive effect of the sulfonyl group and the participation of the sulfur d-orbitals in resonance contribute to the delocalization and stabilization of the carbanionic center. capes.gov.br This stabilization allows the carbanion to exist as a discrete intermediate that can participate in subsequent reactions. cdnsciencepub.comresearchgate.net Studies on related α-sulfonyl carbanions have shown that they can possess significant configurational stability, meaning they can retain their stereochemical integrity under certain conditions. scilit.comacs.org

The general scheme for the generation of the sulfone-stabilized carbanion is depicted below:

Scheme 1: Generation of the α-sulfonyl carbanion from this compound

Where Ar = 4-methylphenyl

Nucleophilic Additions to Electrophilic Species

The sulfone-stabilized carbanion derived from this compound is a versatile nucleophile that readily participates in addition reactions with a wide range of electrophiles. masterorganicchemistry.comchemistrysteps.com A prominent class of reactions involves the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. acs.orglibretexts.org This reaction leads to the formation of a new carbon-carbon bond and a β-hydroxy sulfone intermediate, which can be a valuable precursor for further synthetic transformations. chemistrysteps.comksu.edu.sa

The general mechanism involves the attack of the carbanion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comksu.edu.sa Subsequent workup with a proton source, typically a mild acid, neutralizes the alkoxide to yield the final β-hydroxy sulfone product. The reactivity of the carbonyl electrophile is influenced by both electronic and steric factors. chemistrysteps.com Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.com

| Electrophile | Product Type |

| Aldehydes (R-CHO) | β-Hydroxy sulfone |

| Ketones (R-CO-R') | β-Hydroxy sulfone |

| Esters (R-COOR') | β-Keto sulfone (after elimination) |

| Alkyl halides (R-X) | Alkylated sulfone |

Mechanistic Insights into Reactions with Organoaluminum Compounds

While specific mechanistic studies involving the direct reaction of this compound-derived carbanions with organoaluminum compounds are not extensively documented in the reviewed literature, the general reactivity of α-sulfonyl carbanions with organometallic reagents provides valuable insights. For instance, the reaction of lithium α-sulfonyl carbanions with magnesium alkylidene carbenoids has been reported to yield allenes. nih.gov This suggests that the sulfonyl carbanion can act as a nucleophile towards other organometallic species.

In the context of organoaluminum compounds, such as trialkylaluminum, they can function as Lewis acids, coordinating to the oxygen atoms of the sulfonyl group. This coordination would enhance the acidity of the α-protons, potentially facilitating deprotonation. Alternatively, if the carbanion is pre-formed, the organoaluminum reagent could act as an electrophile, leading to the formation of a new carbon-carbon bond. The precise nature of the interaction and the subsequent reaction pathway would depend on the specific organoaluminum reagent used, the reaction conditions, and the nature of the sulfonyl carbanion. Further research is required to elucidate the specific mechanistic details of these potential reactions.

Radical Pathways and Single Electron Transfer (SET) Processes

In addition to its carbanionic chemistry, this compound and related sulfones can participate in reactions involving radical intermediates. These pathways are often initiated by single electron transfer (SET) processes and provide alternative routes for bond formation.

Initiation of Radical Reactions via Electron Transfer

Radical reactions involving sulfones can be initiated through single electron transfer (SET) from a suitable donor to the sulfone. organic-chemistry.org This process can lead to the cleavage of the carbon-sulfur bond, generating a carbon-centered radical and a sulfinate anion. Photochemical methods have emerged as a powerful tool for initiating such radical reactions. organic-chemistry.orgacs.orgnih.gov For example, photo-excited species, such as certain polycyclic aromatic hydrocarbons or photoredox catalysts, can transfer an electron to the sulfone, triggering the radical cascade. acs.org

The general mechanism for radical generation via SET is as follows:

Scheme 2: Radical generation from an alkyl sulfone via SET

Where R is an alkyl group and Ar is an aryl group.

These generated alkyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including additions to alkenes and other radical trapping processes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. iu.edu

Decarboxylative Sulfonylation Mechanisms

Decarboxylative sulfonylation is a powerful method for the synthesis of sulfones from readily available carboxylic acids. nih.govchemistryviews.org Mechanistic studies suggest that these reactions often proceed through a radical pathway initiated by a single electron transfer process. organic-chemistry.orgchemistryviews.org In a typical mechanism, a photocatalyst or a transition metal catalyst, such as one based on iron, facilitates the single electron oxidation of a carboxylate to form a carboxyl radical. organic-chemistry.orgchemistryviews.org

This carboxyl radical readily undergoes decarboxylation to generate an alkyl or aryl radical. This radical can then be trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical. Subsequent reduction of this sulfonyl radical and reaction with an electrophile, or direct coupling with another radical species, leads to the final sulfone product. organic-chemistry.orgchemistryviews.org While not a direct reaction of this compound itself, this mechanism illustrates a key radical pathway for the formation of the sulfone functional group, which is relevant to the broader context of sulfone chemistry. nih.govacs.org

Boryl Radical Additions to Alkynyl Sulfones

The addition of boryl radicals to carbon-carbon multiple bonds has emerged as a significant method in organoboron chemistry. researchgate.net Boryl radicals, particularly those stabilized by a Lewis base such as an N-heterocyclic carbene (NHC), can add to alkynes and alkenes, creating novel organoboron compounds. researchgate.netnih.gov This reactivity is particularly relevant to alkynyl sulfones.

The process typically involves the addition of an NHC-boryl radical to the alkyne. This can be part of a radical chain mechanism. For instance, the reaction of an NHC-boryl radical with an alkenyl triflate proceeds via addition, followed by fragmentation to yield an α-NHC-boryl ketone. researchgate.net In the context of alkynyl sulfones, the strong electron-withdrawing nature of the sulfonyl group makes the alkyne an excellent radical acceptor. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate.

Recent research has expanded the scope of boryl radical additions, including the development of methods for the hydroboration of electron-deficient alkenes, such as those bearing sulfone groups, using NHC-boryl radicals. researchgate.net These reactions are often regioselective, leading to the formation of α-borylated sulfones.

Electrophilic and Cycloaddition Reactivity

Vinyl sulfones are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which makes the double bond electrophilic. wikipedia.orgnih.gov This electrophilicity drives a range of addition and cycloaddition reactions.

Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. numberanalytics.com In the case of vinyl sulfones, the reaction pathway is heavily influenced by the sulfonyl group. While typical electrophilic additions to alkenes proceed through a carbocation intermediate, the presence of an electron-withdrawing group like a sulfone can modify the mechanism. numberanalytics.comuwindsor.ca

Vinyl sulfones are known to act as potent Michael acceptors, readily undergoing conjugate addition with a wide range of soft nucleophiles. wikipedia.orgscripps.edu However, their reactions with electrophiles are also of significant interest. The addition of an electrophile to a vinyl sulfone can proceed in a stepwise manner, where an initial attack by the electrophile forms a stabilized intermediate, which is then trapped by a nucleophile. uwindsor.ca The stability of this intermediate is key to the reaction's feasibility and outcome.

For example, the addition of sulfenyl halides (ArSCl) to alkenes is a classic example of a stepwise electrophilic addition that proceeds through a bridged episulfonium ion intermediate. This intermediate is then opened by a nucleophile in a trans-selective manner. uwindsor.ca While this specific reaction is more general for alkenes, the underlying principle of a stepwise addition involving a stabilized intermediate is applicable to activated alkenes like vinyl sulfones.

[2+2] Cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. The reaction between an electron-poor alkene, such as a vinyl sulfone, and an electron-rich alkene, like an enol ether, can lead to the formation of a cyclobutane (B1203170) ring. acs.org These reactions can be initiated thermally or photochemically.

Photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving a radical intermediate, especially when the reaction occurs on the triplet surface. acs.org The regioselectivity and stereoselectivity of these reactions are crucial aspects. In the context of vinyl sulfones, the electron-withdrawing sulfonyl group dictates the regiochemical outcome of the cycloaddition with the electron-rich enol ether. The reaction provides access to highly functionalized cyclobutane derivatives that can serve as versatile synthetic intermediates. scripps.eduacs.org

| Reactants | Conditions | Product |

| Vinyl Sulfone, Enol Ether | Light (photochemical) | Substituted Cyclobutane |

| Styrene derivatives | fac-Ir(ppy)₃, Blue LEDs | Substituted Cyclobutane |

This table provides a generalized representation of [2+2] cycloaddition reactions.

[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. bohrium.comsci-rad.comwikipedia.org These reactions typically involve a 1,3-dipole reacting with a dipolarophile. The introduction of fluorine atoms into the sulfone moiety can significantly alter its reactivity. Fluorinated sulfones, particularly those with trifluoromethyl groups, are highly activated and can participate in various cycloaddition reactions. bohrium.comacs.org

For example, the reaction between a nitrone (a 1,3-dipole) and a trifluoromethyl-substituted allene (B1206475) sulfone has been studied. bohrium.com The presence of both the trifluoromethyl and sulfonyl groups, which are strongly electron-withdrawing, markedly increases the reactivity of the allene and controls the regioselectivity of the cycloaddition. bohrium.com The mechanism of these reactions can be either concerted or stepwise, sometimes involving zwitterionic intermediates, depending on the specific reactants and conditions. wikipedia.orgmdpi.com DFT studies are often employed to elucidate the precise mechanism and regioselectivity. bohrium.commdpi.com

Acetylenic sulfones have also been used as dipolarophiles in [3+2] cycloadditions with vinylcyclopropanes, mediated by visible light photocatalysis, to generate complex cyclopentane (B165970) rings. nih.govscispace.com

Desulfonylation and Sulfonyl Group Cleavage

The sulfonyl group is often used as an activating or directing group in synthesis and is subsequently removed in a later step. wikipedia.orgresearchgate.net This removal, known as desulfonylation, is a crucial transformation.

Reductive desulfonylation reactions lead to the cleavage of a carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom or resulting in the formation of an alkene. wikipedia.org These reactions are typically reductive because the sulfonyl group is electron-withdrawing. wikipedia.org

A variety of reducing agents can be employed for this purpose, including active metals like sodium amalgam, magnesium, and samarium(II) iodide, as well as tin hydrides. wikipedia.orgstrath.ac.uk The choice of reagent and conditions depends on the substrate and the desired outcome. For instance, the reduction of β-hydroxy or β-acyloxy sulfones often leads to the formation of an alkene through a reductive elimination process, which is a key step in the Julia olefination. wikipedia.org

Mechanistic studies suggest that reductions with metal-based reagents often involve a single-electron transfer (SET) to the sulfone, followed by fragmentation to a sulfinate anion and an organic radical. This radical is then further reduced and protonated to give the final product. wikipedia.org The stability of the radical intermediate can influence which C-S bond is cleaved in unsymmetrical sulfones. More recently, neutral organic super-electron-donors have been developed for the reductive cleavage of activated sulfones under milder conditions. strath.ac.uk

| Substrate Type | Reagent(s) | Typical Product |

| Alkyl Sulfone | Sodium amalgam or Mg/MeOH | Alkane |

| β-Hydroxy Sulfone | Samarium(II) iodide/HMPA | Alkene |

| Activated Sulfone | Neutral Organic Super-Electron-Donor | Corresponding hydrocarbon |

| Aryl Sulfone | Electrochemical Reduction | Arene |

This table summarizes common methods for reductive desulfonylation.

Base-Induced Dehydrosulfonylation Reactions

Base-induced dehydrosulfonylation reactions represent a key transformation in the reactivity of sulfones. Under basic conditions, compounds like this compound can undergo elimination reactions. A proposed mechanism for the formation of alkyl aryl sulfones involves the generation of an arylsulfinate anion or a related arylsulfonyl anion intermediate. mdpi.com This intermediate can then participate in further reactions, such as a Michael addition with an electron-deficient alkene, to yield the final alkyl aryl sulfone product. mdpi.com The presence of a base is often crucial for these reactions to proceed efficiently. mdpi.com

Cross-Coupling and Functionalization Reactions

Palladium catalysis has been employed for the C-H arylation of monoarylated sulfones with iodoarenes to produce diarylmethyl sulfones. acs.org However, these methods can require high temperatures and strong bases, and may show limited tolerance for heteroaromatic substrates. acs.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a cost-effective alternative to palladium. nih.gov These reactions can activate challenging electrophiles, including those derived from sulfones. nih.gov Nickel catalysis has been successfully applied to the reductive cross-coupling of aryl sulfones with aryl bromides to form biaryl compounds. acs.org Mechanistic studies suggest a catalytic cycle involving the oxidative addition of the aryl sulfone to a Ni(0) species, followed by reduction and a second oxidative addition to the aryl bromide. acs.org

In some instances, tert-butylamine (B42293) has been utilized as a bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a base and a ligand for C-O and C-N bond formation. chemrxiv.org The development of nickel-catalyzed cross-coupling of unactivated alkyl halides has also been achieved using bis(pinacolato)diboron (B136004) as a reductant, demonstrating excellent functional group tolerance. rsc.org

A notable application is the Kumada cross-coupling of benzylic sulfonamides, which proceeds cleanly to yield highly substituted acyclic products. nih.gov

Visible-light photoredox catalysis provides a mild and efficient pathway for generating alkyl radicals from alkylsulfones. researchgate.net This method allows for the formation of carbon-carbon bonds under gentle reaction conditions. researchgate.net The process typically involves a single-electron transfer from a photocatalyst to the alkylsulfone, leading to desulfonylation and the generation of a carbon-centered radical. researchgate.net This radical can then engage in various coupling reactions. For instance, the desulfonylative coupling of alkylsulfones with α-(trifluoromethyl)styrenes has been achieved using an iridium photoredox catalyst to synthesize gem-difluoroalkenes. researchgate.net

Organic photoredox catalysts, such as Eosin Y, have also been used for the synthesis of diaryl and alkyl aryl sulfones from arenediazonium salts and sulfinate salts, avoiding the need for transition metals. rsc.org Another approach involves a three-component radical coupling of enynones, where photoredox catalysis facilitates the concomitant formation of peroxy and sulfonyl radicals. nih.gov

The 1,6-conjugate sulfonylation of para-quinone methides (p-QMs) offers an effective route to unsymmetrical gem-diarylmethyl sulfones. researchgate.netresearchgate.net This reaction can be promoted by various catalysts and conditions. For example, a catalyst-free method has been developed using sulfonyl hydrazides in an environmentally benign solvent, proceeding via a 1,6-conjugate addition/aromatization/sulfonylation sequence. acs.org

Another efficient approach utilizes tetrabutylammonium (B224687) bromide (TBAB) as a catalyst for the reaction between sulfonyl hydrazides and p-QMs in water. researchgate.netmdpi.com This method demonstrates good functional group tolerance and high yields. mdpi.com Zinc iodide has also been shown to catalyze the C-S bond cleavage of p-toluenesulfonylmethyl isocyanide (TosMIC), which then acts as the sulfonyl source in reactions with p-QMs to form diarylmethyl sulfones. beilstein-journals.org

The following table summarizes the yields of various diarylmethyl sulfones synthesized via the TBAB-catalyzed 1,6-conjugate sulfonylation of para-quinone methides with different sulfonyl hydrazides.

| Entry | Sulfonyl Hydrazide Substituent | Product | Yield (%) |

| 1 | 4-Me | 3aa | 92 |

| 2 | 4-OMe | 3ab | 96 |

| 3 | 4-NHAc | 3ac | 85 |

| 4 | 4-OCF₃ | 3ad | 75 |

| 5 | 4-F | 3ae | 88 |

| 6 | 4-Cl | 3af | 82 |

| 7 | 4-Br | 3ag | 80 |

| 8 | 4-CF₃ | 3ah | 62 |

| 9 | 4-NO₂ | 3ai | 65 |

| 10 | 3-Me | 3aj | 90 |

| 11 | 3-OMe | 3ak | 93 |

| 12 | 3-Cl | 3al | 84 |

| 13 | 3-Br | 3am | 81 |

| 14 | 2-Me | 3an | 89 |

| 15 | 2-Cl | 3ao | 81 |

| 16 | 2-Br | 3ap | 78 |

| 17 | H | 4aa | 92 |

| 18 | 4-tert-butyl | 4ab | 77 |

| 19 | 2-naphthyl | 4ak | 85 |

| 20 | thienyl | 4al | 78 |

| 21 | benzyl | 4am | 52 |

Data sourced from a study on TBAB-catalyzed 1,6-conjugate sulfonylation. mdpi.com The reaction conditions involved sulfonyl hydrazides, p-QM, and TBAB in water at 80°C for 12 hours.

Applications of Tert Butyl 4 Methylphenyl Sulfone in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The utility of sulfones as versatile building blocks in organic synthesis is well-established, and Tert-butyl 4-methylphenyl sulfone is a noteworthy example within this class. The sulfonyl group is a strong electron-withdrawing group, which acidifies the protons on adjacent carbon atoms, facilitating the formation of stabilized carbanions. This property allows the molecule to act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

The versatility of this sulfone is derived from the distinct roles of its constituent parts:

The Sulfonyl Group : This functional group is the core of the molecule's reactivity. It can activate adjacent positions for nucleophilic attack and can later be removed under reductive conditions or serve as a leaving group in elimination reactions, such as in the Julia-Lythgoe olefination. This ability to be introduced for activation and later excised makes it a valuable synthetic linchpin.

The p-Tolyl Group : The methyl group on the phenyl ring provides a site for deprotonation, forming a benzylic carbanion that is further stabilized by the adjacent sulfonyl group. This allows the molecule to be used as a benzylating agent.

The Tert-butyl Group : This bulky group is a common motif in medicinal chemistry used to impart steric congestion and conformational rigidity. nih.govnih.gov In the context of this compound, its significant steric hindrance can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of a reacting intermediate. rsc.org This steric influence is crucial for achieving stereoselectivity in complex molecule synthesis.

These features combined make this compound a sophisticated building block for creating intricate and sterically congested molecular architectures.

Contributions to Carbon-Carbon Bond Formation

The ability of the sulfone group to stabilize an adjacent negative charge is fundamental to its application in C-C bond formation. This compound participates in several types of these transformations through anion-mediated processes.

The most significant contribution of this compound to C-C bond formation lies in the generation and reaction of its corresponding carbanion. Due to the absence of α-protons on the tert-butyl group, deprotonation with a strong base (such as an organolithium reagent) occurs exclusively at the methyl group of the p-tolyl ring. This generates a potent nucleophile, a benzylic carbanion, which is stabilized by both the sulfonyl group and the aromatic ring.

This sulfone-stabilized carbanion can react with a wide range of electrophiles, including:

Alkyl halides

Aldehydes and ketones

Imines

Michael acceptors

These reactions result in the formation of a new carbon-carbon bond, effectively coupling the p-tolylsulfonylmethyl moiety to another organic fragment. The geometry of α-sulfonylated carbanions can be complex, sometimes adopting a nearly planar configuration, which can influence reactivity and stereoselectivity. uclouvain.be

The application of this compound specifically for the synthesis of substituted divinyl ketones is not extensively documented in scientific literature. While sulfones are widely used in the synthesis of related compounds like γ-keto sulfones through various methods including the sulfonylation of α,β-unsaturated ketones, the specific multi-step transformation to divinyl ketones using this particular sulfone synthon is a specialized area. nih.govsemanticscholar.org

A key application of sulfone-stabilized carbanions is in the synthesis of complex nitrogen-containing molecules. A highly stereoselective approach has been developed for the synthesis of γ,δ-unsaturated β-amino sulfones through the nucleophilic addition of a sulfonyl carbanion to an N-tert-butylsulfinyl ketimine. researchgate.net

In a representative study, the carbanion of methyl phenyl sulfone was added to various ketimines. researchgate.net This reaction proceeds with high diastereoselectivity, which is controlled by the chiral N-tert-butylsulfinyl auxiliary on the imine. Theoretically, the carbanion generated from this compound at the tolyl-methyl position could be employed in an analogous fashion to produce structurally different γ,δ-unsaturated β-amino sulfones. The general scheme for this type of transformation is the reaction of the sulfone anion with an unsaturated N-sulfinyl ketimine to yield the desired product after nucleophilic addition.

Utility in Stereoselective Synthetic Transformations

The defined three-dimensional structure of this compound, particularly the bulk of the tert-butyl group, makes it a useful tool in stereoselective synthesis, where control over the formation of specific stereoisomers is critical.

The synthesis of γ,δ-unsaturated β-amino sulfones mentioned previously serves as an excellent example of a highly diastereoselective C-C bond construction. researchgate.net In this reaction, the chiral information from the N-tert-butylsulfinyl group on the ketimine directs the nucleophilic attack of the sulfone-stabilized carbanion, leading to the formation of one diastereomer in high preference over the other.

A study demonstrated that the reaction between the lithium salt of methyl phenyl sulfone and N-tert-butylsulfinyl ketimines derived from α,β-unsaturated ketones yielded the corresponding γ,δ-unsaturated β-amino sulfones with excellent diastereoselectivity. researchgate.net The results from this study are summarized in the table below.

| Entry | R¹ (on Ketimine) | R² (on Ketimine) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Ph | H | 95 | >99:1 |

| 2 | 4-MeOC₆H₄ | H | 92 | >99:1 |

| 3 | 4-ClC₆H₄ | H | 96 | >99:1 |

| 4 | 2-Furyl | H | 93 | >99:1 |

| 5 | (E)-CH=CHPh | H | 85 | >99:1 |

| 6 | Me | Me | 81 | 95:5 |

While this specific study utilized methyl phenyl sulfone, the principle of using a sulfone-stabilized carbanion in conjunction with a chiral auxiliary to achieve high diastereoselectivity is directly applicable. The substitution of methyl phenyl sulfone with this compound would introduce a different steric and electronic environment, potentially influencing the reaction's efficiency and stereochemical outcome. The bulky tert-butylsulfonyl group itself can act as a stereocontrolling element, influencing the facial selectivity of reactions. acs.org

Applications as Chiral Directing Groups

The sulfone functional group, particularly the aryl tert-butyl sulfone moiety, serves as an effective directing group in asymmetric synthesis. The tert-butyl group provides significant steric hindrance that can influence the stereochemical outcome of a reaction. In the context of C-H bond functionalization, directing groups are crucial for coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond, enabling selective activation. snnu.edu.cnrsc.org The aryl tert-butyl sulfone group has demonstrated utility as an ortho-directing group for metallation, facilitating the synthesis of polysubstituted aromatic compounds. researchgate.net

The general utility of ortho-lithiated aryl tert-butyl sulfones allows for the synthesis of a variety of 2- and 2,6-carbon- and heteroatom-substituted products in high yields. researchgate.net This strategy relies on the sulfone group's ability to direct deprotonation to the adjacent ortho position on the aromatic ring. The resulting organometallic intermediate can then react with various electrophiles. The steric bulk of the tert-butyl group can influence the facial selectivity of the incoming electrophile, thereby acting as a chiral director or auxiliary in subsequent transformations, leading to chiral sulfones where the sulfone moiety is directly connected to the stereocenter. rsc.org This approach is a powerful tool for constructing enantiomerically enriched molecules.

| Reaction Type | Role of Sulfone Group | Key Feature | Outcome |

| Ortho-metallation | Directing Group | Directs lithiation to the ortho-position of the aryl ring. researchgate.net | Formation of polysubstituted aromatics. researchgate.net |

| Asymmetric C-H Functionalization | Chiral Auxiliary / Directing Group | Steric bulk of the tert-butyl group influences stereoselectivity. snnu.edu.cn | Enantioselective synthesis of chiral compounds. rsc.org |

Synthesis of Heterocyclic Compounds

The this compound scaffold is a valuable precursor in the synthesis of various heterocyclic systems, particularly those containing nitrogen. Its utility stems from its function as a stable, yet reactive, building block that can be elaborated into complex ring structures.

Annulation reactions involving intermediates derived from aryl tert-butyl sulfones provide a pathway to nitrogen-containing heterocycles. The sulfone group can act as a leaving group or as an activating group to facilitate cyclization reactions. For instance, ortho-metalated aryl tert-butyl sulfones can react with nitrogen-containing electrophiles to introduce a nitrogen-based substituent. researchgate.net This substituent can then participate in an intramolecular cyclization, or annulation, to form a heterocyclic ring fused to the original aromatic system. This methodology is instrumental in building complex molecular architectures found in medicinally important nitrogen-sulfur containing heterocycles. openmedicinalchemistryjournal.com The robust nature of the sulfone allows for a wide range of reaction conditions to be employed in the subsequent annulation steps.

The synthesis of pyrrolidine, a saturated five-membered nitrogen heterocycle, and its derivatives can be achieved using strategies that may involve sulfone-based reagents. wikipedia.org One of the classical methods for preparing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov While not a direct application of this compound itself, derivatives of this compound can be used to construct the necessary dipolarophiles or 1,3-dipoles.

Furthermore, the functionalization capabilities provided by the sulfone directing group can be used to synthesize highly substituted precursors for cyclization. For example, an ortho-functionalized aryl tert-butyl sulfone can be elaborated into a linear chain containing a nitrogen atom. Subsequent intramolecular nucleophilic substitution, where the sulfone may act as a leaving group under certain conditions, can lead to the formation of a pyrrolidine ring or other cyclic systems. Reductive cyclization of γ-nitroketones is another established method for creating pyrroline N-oxides, which are precursors to pyrrolidines. nih.gov The substituents necessary for such reactions can be installed using the directing effects of the aryl sulfone group.

| Heterocyclic System | Synthetic Strategy | Role of Sulfone Precursor |

| Fused N-Heterocycles | Annulation via ortho-functionalization researchgate.net | Directs installation of a nitrogen-containing side chain for subsequent cyclization. |

| Pyrrolidines | Precursor synthesis for cycloaddition or intramolecular cyclization. nih.govnih.gov | Serves as a handle for building linear precursors with appropriate functionality. |

Integration into Fluorination Chemistry

Aryl sulfones, including structures related to this compound, have been integrated into modern fluorination chemistry. A notable example is the use of perfluoro-tert-butyl phenyl sulfone (PFtB phenyl sulfone) as a source of the perfluoro-tert-butyl (PFtB) anion. cas.cn This species is a bulky, electron-withdrawing group that can be introduced into aromatic systems.

The PFtB phenyl sulfone reacts with arynes in a highly regioselective manner to produce perfluoro-tert-butylated arenes in high yields. cas.cn The bulky PFtB anion preferentially attacks the less-hindered carbon of the aryne intermediate. cas.cn This methodology demonstrates how the sulfone group can serve as a carrier and precursor for synthetically valuable fluorine-containing moieties. Although the parent compound is a phenyl sulfone, the principles can be extended to substituted analogs like the 4-methylphenyl (tosyl) derivative, potentially modulating reactivity and selectivity. This approach is significant for creating novel fluorinated compounds for pharmaceuticals, agrochemicals, and materials science. cas.cn

| Reagent | Reaction Type | Application | Key Finding |

| Perfluoro-tert-butyl phenyl sulfone cas.cn | Nucleophilic addition to arynes cas.cn | Synthesis of perfluoro-tert-butylated arenes. cas.cn | The sulfone serves as a superior source for the PFtB anion. cas.cn |

Theoretical and Computational Studies on Tert Butyl 4 Methylphenyl Sulfone Systems

Quantum-Chemical Calculations for Reactivity and Energetic Assessments

Quantum-chemical calculations are fundamental in understanding the intrinsic properties of tert-butyl 4-methylphenyl sulfone. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to determine the molecule's optimized geometry, bond lengths, and bond angles in the gas phase. These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Energetic assessments, including the calculation of total energy and heat of formation, are crucial for evaluating the thermodynamic stability of the sulfone. Current time information in Edmonton, CA. By calculating the energies of reactants, transition states, and products, reaction enthalpies can be predicted, offering a quantitative measure of reaction feasibility.

Furthermore, these calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For sulfone systems, these calculations help to identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com

Table 1: Representative Data from Quantum-Chemical Calculations on Related Sulfone Systems

| Calculated Property | Typical Method | Significance for this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | DFT, HF | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | DFT, HF | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | A key indicator of chemical reactivity and stability. researchgate.net |

| Mulliken Atomic Charges | DFT, HF | Provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. |

This table presents typical data obtained from quantum-chemical calculations on sulfone compounds to illustrate the types of insights gained for this compound.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of reaction mechanisms involving aryl alkyl sulfones. researchgate.netmdpi.com DFT methods, such as B3LYP, are often used to map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. researchgate.net This is particularly useful for understanding reactions such as the deprotonation of the α-carbon to the sulfonyl group, a key step in the functionalization of sulfones.

For this compound, DFT studies can elucidate the mechanism of its reactions with organolithium reagents to form α-sulfonyl carbanions. researchgate.net These calculations can model the role of the solvent and the lithium cation in stabilizing the carbanion intermediate. The calculated energy barriers for different reaction pathways can explain the observed regioselectivity and stereoselectivity.

For instance, in reactions involving electrophilic attack on the α-sulfonyl carbanion derived from an aryl tert-butyl sulfone, DFT can predict whether the electrophile will add to the carbon or oxygen of the ambident nucleophile. researchgate.net The calculated energies of the possible products and the transition states leading to them can rationalize the experimental outcomes.

Studies on the Configurational Stability and Solution-Phase Structure of Sulfone-Derived Carbanion Salts

The carbanion generated by deprotonation of a chiral α-carbon adjacent to a sulfonyl group can be chiral. The configurational stability of these carbanions is a critical factor in their synthetic utility for asymmetric synthesis. Studies on related α-tert-butylsulfonyl carbanion salts have shown that their stability is highly dependent on temperature and the solvent system. scilit.com

Research on enantiopure S-tert-butyl sulfones has demonstrated that deprotonation with organolithium compounds can yield the corresponding chiral α-sulfonyl carbanion salts with high enantiomeric excess. scilit.com The racemization of these carbanion salts is a key area of investigation. It has been found to follow first-order kinetics, with the rate-determining step being the rotation around the Cα–S bond. rsc.org This process is influenced by both enthalpic and entropic factors.

Low-temperature NMR spectroscopy and cryoscopy are experimental techniques used to study the solution-phase structure of these carbanion salts, often revealing equilibria between monomeric and dimeric species. nih.gov Computational studies complement these experiments by modeling the structures of these ion pairs and their aggregates, providing insights into the nature of the carbon-lithium and oxygen-lithium interactions. nih.govresearchgate.net

Table 2: Configurational Stability Data for a Representative Chiral α-Sulfonyl Carbanion

| Parameter | Representative Value | Significance for this compound Systems |

| Racemization Barrier (ΔG‡) | ~12.5 kcal mol-1 (at 168 K) nih.gov | A higher barrier indicates greater configurational stability of the carbanion. |

| Half-life of Racemization (t1/2) | ~12 min (at -105 °C) nih.gov | Indicates the timescale over which the carbanion retains its stereochemical integrity. |

| Enantioselectivity of Deprotonation | ≥94% ee scilit.com | Demonstrates the potential for high stereochemical control in reactions forming the carbanion. |

| Enantioselectivity of Electrophilic Quench | High | Shows that the chiral carbanion can react with electrophiles before racemizing. |

This table is based on data for related chiral α-sulfonyl carbanions and illustrates the parameters used to assess the configurational stability of the carbanion derived from this compound.

Analysis of Steric and Electronic Effects on Reaction Pathways

The reactivity and selectivity of reactions involving this compound are governed by a combination of steric and electronic effects. The bulky tert-butyl group exerts a significant steric influence, directing the approach of reagents and influencing the conformation of intermediates. researchgate.net The p-tolyl group, with its methyl substituent, contributes electronic effects through induction and hyperconjugation.

In the deprotonation of the α-carbon, the acidity of the α-protons is enhanced by the electron-withdrawing sulfonyl group. The p-tolyl group can further modulate this acidity. The methyl group is weakly electron-donating, which might slightly decrease the acidity compared to an unsubstituted phenyl group. However, this effect is generally less significant than the powerful electron-withdrawing nature of the sulfonyl group.

The steric hindrance from the tert-butyl group plays a crucial role in the stereochemical outcome of reactions at the α-carbon. rsc.org For example, in the alkylation of the corresponding α-sulfonyl carbanion, the electrophile is likely to approach from the side opposite to the bulky tert-butyl group, leading to a high degree of stereocontrol. Computational studies can quantify these steric interactions by calculating the strain energies of different transition state geometries.

Electronic effects of substituents on the aryl ring also influence reaction rates and regioselectivity. For example, in electrophilic aromatic substitution reactions on the p-tolyl ring, the sulfonyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these effects determines the position of further substitution.

Future Directions and Emerging Research Avenues in Tert Butyl 4 Methylphenyl Sulfone Chemistry

Development of Novel Catalytic Systems for Enhanced Sulfone Functionalization

The inertness of the C–S bond in aryl sulfones has been a long-standing challenge in synthetic chemistry. However, recent breakthroughs in catalysis are providing new tools to functionalize these robust molecules, including tert-butyl 4-methylphenyl sulfone. Future research is increasingly focused on developing highly efficient and selective catalytic systems to manipulate both the aryl and tert-butyl moieties of the molecule.

Transition Metal Catalysis: Palladium and Nickel complexes have been at the forefront of activating the C(sp²)–SO₂ bond in aryl sulfones for cross-coupling reactions. rsc.orgchemrxiv.orgnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed where aryl sulfones act as electrophilic partners. chemrxiv.org These reactions often require specific ligands, such as biaryl phosphines (e.g., RuPhos, S-Phos), to achieve high conversion rates where traditional ligands fail. rsc.org Similarly, Nickel-catalyzed Kumada cross-couplings of aryl tert-butylsulfones with Grignard reagents have shown promise for creating ortho-substituted biaryls. rsc.orgnih.gov A key area of future development will be the design of catalysts that can selectively cleave the C–S bond under milder conditions and with broader substrate scopes.

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis represents a rapidly expanding frontier for C–S bond functionalization. beilstein-journals.org These methods utilize light to generate reactive radical intermediates from sulfones under mild conditions. acs.org For this compound, this could enable novel transformations that are inaccessible through traditional thermal methods. Electrochemical methods are also emerging as a powerful tool for late-stage functionalization, offering a green and reagent-light approach to modify complex molecules. acs.orgchemrxiv.org The application of electrochemistry to activate the sulfonyl group or functionalize the aromatic ring of this compound is a promising and largely unexplored research avenue.

C–H Functionalization Catalysis: A significant challenge is the selective functionalization of C–H bonds. Recent work has demonstrated the non-directed, catalytic hydroxylation of sterically hindered primary C–H bonds within tert-butyl groups using highly electrophilic manganese catalysts. nih.govchemrxiv.org Applying such systems to this compound could provide a direct route to introduce functionality at the otherwise unreactive tert-butyl group, transforming it from a simple sterically bulky moiety into a handle for further synthetic elaboration.

Table 1: Emerging Catalytic Systems for Aryl Sulfone Functionalization

| Catalytic System | Reaction Type | Potential Application for this compound | Key Features |

|---|---|---|---|

| Palladium/Biarylphosphine | Suzuki-Miyaura Coupling | Arylation at the sulfone-bearing carbon | Enables C-C bond formation using the sulfone as a leaving group. rsc.orgchemrxiv.org |

| Nickel/Phosphine | Kumada Coupling | Synthesis of ortho-substituted biaryls | Effective for coupling with Grignard reagents. rsc.orgnih.gov |

| Organic Dyes/Visible Light | Photocatalytic C-S Cleavage | Generation of aryl radicals for various bond formations | Mild, light-induced reactions offering unique reactivity. beilstein-journals.org |

| Manganese Complexes | C-H Hydroxylation | Direct oxidation of the tert-butyl group | Transforms a typically inert group into a functional handle. nih.govchemrxiv.org |

| Electrochemical Cells | Electro-oxidative Modification | Late-stage functionalization of the aromatic ring or tert-butyl group | Green, reagent-minimal approach to molecular modification. acs.org |

Exploration of Undiscovered Reactivity Modes and Advanced Mechanistic Elucidations

Beyond serving as a stable protecting group, the sulfonyl moiety in this compound is a "chemical chameleon" capable of diverse reactivity. nih.gov Future research will focus on uncovering novel reaction pathways and gaining a deeper mechanistic understanding of these transformations.

A key emerging reactivity mode is desulfonylative functionalization , where the entire sulfonyl group acts as a leaving group. rsc.orgnih.gov This has been demonstrated in various transition-metal-catalyzed cross-coupling reactions, effectively using aryl sulfones as arylating reagents. nih.gov Mechanistic studies suggest that the turnover-limiting step in many of these reactions is the oxidative addition of the metal catalyst into the C–S bond. chemrxiv.orgbohrium.com For unsymmetrical diaryl sulfones, cleavage tends to occur at the more electron-poor C(sp²)–SO₂ bond. nih.gov Understanding the electronic factors that control this selectivity in molecules like this compound is crucial for predictive synthesis.

The generation of sulfonyl radicals is another important reactivity mode, particularly in photocatalytic systems. acs.orgnih.gov These electrophilic radicals can participate in a variety of reactions, including addition to alkenes. nih.gov For example, the homolysis of the N–S bond in N-sulfonyl ketimines can generate tosyl radicals, which selectively add to alkenes. nih.gov Exploring similar radical-based transformations starting from this compound could unlock new pathways for constructing complex molecular architectures.

Advanced mechanistic studies, combining kinetic experiments with computational tools like Density Functional Theory (DFT), are becoming indispensable for elucidating these complex reaction pathways. chemrxiv.orgbohrium.comnih.gov Such studies can map out reaction energy profiles, identify key intermediates, and explain observed selectivities, thereby accelerating the development of new and more efficient reactions. bohrium.comnih.gov

Expansion of Synthetic Applications in the Construction of Functional Molecules

The novel reactivity of aryl sulfones is paving the way for their use as key building blocks in the synthesis of high-value functional molecules, including pharmaceuticals and advanced materials. acs.orgtechnologynetworks.comnih.gov A major future direction for this compound is its application in modular and late-stage functionalization strategies.

The ability of the sulfonyl group to participate in cross-coupling reactions makes it an attractive tool for the synthesis of complex biaryl and polyaryl structures. chemrxiv.orgbohrium.com For example, sequential Suzuki-Miyaura couplings using arenes bearing different leaving groups, including sulfones, allows for the rapid assembly of non-symmetric terphenyls and quaterphenyls. chemrxiv.org this compound could serve as a stable and readily available building block in such iterative syntheses.

Furthermore, the development of desulfonylative cross-coupling methods provides a powerful strategy for medicinal chemistry. technologynetworks.comnih.gov It enables the modular synthesis of drug-like scaffolds, including those containing challenging fluorinated alkyl groups. technologynetworks.com The tert-butyl group can impart favorable pharmacokinetic properties, and combining this with the synthetic versatility of the p-tolyl sulfone moiety could streamline the preparation of novel pharmaceutical candidates. The primary sulfonamide group (SO₂NH₂), a common feature in many marketed drugs, can be synthesized from organometallic reagents, and the broader chemistry of sulfones is integral to accessing these valuable motifs. acs.org

Predictive Design of Sulfone-Mediated Reactions through Advanced Computational Modeling

Advanced computational modeling is poised to revolutionize how sulfone-mediated reactions are discovered and optimized. By providing deep mechanistic insights, computational chemistry can guide experimental efforts, saving time and resources.

Density Functional Theory (DFT): DFT calculations have become a standard tool for investigating reaction mechanisms in organometallic catalysis and photochemistry. bohrium.comnih.govmdpi.comresearchgate.net For sulfone chemistry, DFT can be used to:

Calculate the energy barriers for key steps like oxidative addition into the C–S bond, helping to rationalize ligand and catalyst choice. bohrium.comresearchgate.net

Predict the regioselectivity and stereoselectivity of reactions involving sulfone-derived intermediates.

Model the excited-state properties of sulfones in photocatalytic reactions to understand energy transfer processes and radical generation. nih.govmdpi.com

Machine Learning and Artificial Intelligence: A nascent but rapidly growing area is the application of machine learning (ML) to predict reaction outcomes and optimal conditions. caltech.edunih.govchemrxiv.org ML models can be trained on large datasets of published chemical reactions to identify complex patterns that are not immediately obvious to human chemists. caltech.edu For the functionalization of this compound, ML could be employed to:

Predict the success of a potential cross-coupling reaction based on the substrates, catalyst, ligand, and solvent.

Optimize reaction conditions (e.g., temperature, concentration) for maximizing yield.

Suggest novel catalyst or ligand structures for achieving desired reactivity.

The integration of these predictive modeling techniques with automated high-throughput experimentation will undoubtedly accelerate the discovery of new reactions and applications for this compound and related compounds.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-methylphenyl sulfone in laboratory settings?

- Methodological Answer : this compound is typically synthesized via sulfonation or nucleophilic substitution. For example:

- Sulfonation : Reacting 4-methylphenylmagnesium bromide with tert-butyl sulfinate esters under anhydrous conditions, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfone .

- Nucleophilic Substitution : Using tert-butyl sulfonyl chloride and a toluenide anion in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC, and ensure inert atmosphere to prevent oxidation side reactions.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, splitting patterns depend on substitution). Methyl groups on the phenyl ring appear as a singlet at δ ~2.4 ppm .

- ¹³C NMR : Tert-butyl carbons appear at δ ~28–30 ppm (CH₃) and δ ~35–38 ppm (quaternary C). Sulfone-attached carbons resonate at δ ~125–140 ppm (aromatic) and δ ~55–60 ppm (SO₂-C) .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₁₆O₂S (exact mass: 212.09). Fragmentation patterns include loss of tert-butyl (56 Da) and sulfone groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

- Methodological Answer :

- Purity Check : Recrystallize the compound (e.g., using ethanol/water) and re-analyze. Impurities like unreacted sulfinate esters or oxidation byproducts (e.g., sulfonic acids) may skew data .

- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent peaks. For IR, ensure samples are dry to eliminate water interference .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) or NIST reference spectra .

Q. What factors influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The sulfone group is generally stable, but the tert-butyl group may undergo acid-catalyzed hydrolysis to form 4-methylbenzenesulfonic acid (CAS 1133-17-1) at pH < 2. Monitor via pH-stat titration and HPLC .

- Basic Conditions : Stability is higher (pH 7–12), but prolonged exposure to strong bases (e.g., NaOH) may cleave the sulfone moiety. Conduct accelerated stability studies at 40–60°C to assess degradation kinetics .

Q. How does the tert-butyl group affect the electronic properties of the sulfone moiety?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces reactivity at the sulfone site, as shown in comparative studies with methyl or phenyl sulfones. Use X-ray crystallography to confirm steric hindrance .

- Electronic Effects : Electron-donating tert-butyl groups slightly deactivate the aromatic ring, verified via Hammett substituent constants (σ⁺ ≈ -0.20). Electrochemical methods (cyclic voltammetry) quantify electron density changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.